Alectrol

Description

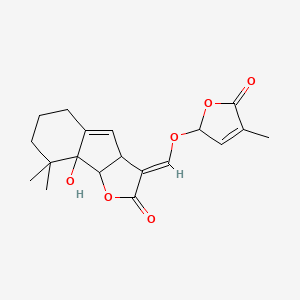

Alectrol, identified as (+)-orobanchyl acetate, is a strigolactone (SL) class compound first isolated from root exudates of red clover (Trifolium pratense) and cowpea (Vigna unguiculata). It acts as a germination stimulant for root parasitic plants such as Orobanche minor and Striga gesnerioides . Its structure was initially misassigned due to overlapping spectroscopic signals and the absence of chiroptical data . However, Sugimoto’s group resolved this controversy in 2011 by confirming its structure as (+)-4-O-acetyl orobanchol through advanced spectroscopic analysis, including circular dichroism (CD) and nuclear magnetic resonance (NMR) . This compound is biosynthetically derived from orobanchol via acetylation, a modification critical for its bioactivity and stability in soil environments .

Properties

Molecular Formula |

C19H22O6 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(3E)-8a-hydroxy-8,8-dimethyl-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one |

InChI |

InChI=1S/C19H22O6/c1-10-7-14(24-16(10)20)23-9-13-12-8-11-5-4-6-18(2,3)19(11,22)15(12)25-17(13)21/h7-9,12,14-15,22H,4-6H2,1-3H3/b13-9+ |

InChI Key |

FIKOOQXJBAJJSE-UKTHLTGXSA-N |

Isomeric SMILES |

CC1=CC(OC1=O)O/C=C/2\C3C=C4CCCC(C4(C3OC2=O)O)(C)C |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3C=C4CCCC(C4(C3OC2=O)O)(C)C |

Synonyms |

alectrol |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Insights:

- This compound vs. Orobanchol : this compound is the acetylated derivative of orobanchol, enhancing its lipophilicity and environmental stability . Orobanchol’s free hydroxyl group at C-4 enables direct interaction with parasitic plant receptors, while acetylation in this compound modifies receptor-binding kinetics .

- This compound vs. Solanacol : Solanacol uniquely incorporates a benzene ring in its A-ring, unlike this compound’s tricyclic structure. This difference confers distinct stereochemical properties, with solanacol being the first natural SL with a 2′-epi configuration .

- This compound vs. 5-Deoxystrigol (5DS) : While both induce parasitic seed germination, 5DS lacks a hydroxyl group at C-5, reducing its polarity and altering its rhizosphere mobility .

Analytical Challenges

- Mass Spectrometry : this compound is detected via MRM transitions at m/z 347→97 and 389→97, distinct from orobanchol (m/z 347→233) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.